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Compound of Interest

Compound Name: INF 195

Cat. No.: B15611257 Get Quote

A Note on Compound Identification: Initial searches for "INF 195" did not yield a specific

cytotoxic agent. Based on the context of experimental research in drug development and

cytotoxicity, this guide has been developed for TMP195, a selective class IIa histone

deacetylase (HDAC) inhibitor, as it is a likely intended subject of inquiry.

Frequently Asked Questions (FAQs)
Q1: What is TMP195 and what is its primary mechanism of action?

TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs),

specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9 with high potency.[1][2][3] Its

primary mechanism is not direct cytotoxicity to cancer cells. Instead, it functions by

reprogramming immune cells, particularly tumor-associated macrophages (TAMs), from a pro-

tumoral M2 phenotype to a pro-inflammatory, anti-tumoral M1 phenotype.[4][5] This

immunomodulatory effect enhances the body's ability to fight cancer.

Q2: Am I seeing experimental failure if TMP195 is not killing my cancer cell lines in vitro?

Not necessarily. It is a well-documented observation that TMP195 does not typically exert direct

cytotoxic effects on various cancer cell lines when used in isolation.[4][6] Its anti-cancer activity

in vivo is primarily mediated through its effects on the tumor microenvironment.[4][5] If your

experimental goal is to observe direct cytotoxicity, you might not see this effect with TMP195

alone.
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Q3: What are the key signaling pathways affected by TMP195?

TMP195's mechanism of action involves the modulation of key inflammatory signaling

pathways within macrophages. By inhibiting class IIa HDACs, TMP195 leads to increased

phosphorylation and activation of p38 MAPK, JNK, and NF-κB p65.[7] This signaling cascade

promotes the expression of pro-inflammatory genes and the M1 macrophage polarization.[2][7]

Q4: Can TMP195 be used in combination with other cancer therapies?

Yes, preclinical studies have shown that TMP195 can enhance the efficacy of other cancer

treatments. It has been demonstrated to improve the effectiveness of chemotherapies like

carboplatin and paclitaxel, as well as checkpoint blockade immunotherapy (e.g., anti-PD-1).[4]

[5] This synergistic effect is attributed to TMP195's ability to create a more immune-responsive

tumor microenvironment.[4]

Q5: What are the recommended concentrations for in vitro and in vivo experiments?

The optimal concentration of TMP195 varies depending on the cell type and experimental

design. For in vitro macrophage polarization assays, concentrations typically range from 5 µM

to 60 µM for short-term incubations (2-8 hours).[2][7] For in vivo studies in mouse models, a

common dosage is 50 mg/kg administered daily via intraperitoneal (i.p.) injection.[5][6][7]
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Issue Possible Cause Recommended Solution

No observable cytotoxicity in

cancer cell lines.

TMP195 does not have direct

cytotoxic effects on most

cancer cells.[4]

Shift the focus of your

experiment to assess the

indirect anti-tumor effects,

such as in a co-culture system

with macrophages. Measure

macrophage-mediated

phagocytosis or cancer cell

killing.

High levels of cell death in

primary cells.

The concentration of TMP195

may be too high for the

specific primary cell type, or

the solvent (DMSO)

concentration may be toxic.[8]

Perform a dose-response

curve to determine the IC50

value for your primary cells

and use concentrations below

the cytotoxic range. Ensure the

final DMSO concentration is

below 0.1% (v/v) and include a

vehicle control.[8][9]

Inconsistent results between

experiments.

This could be due to

suboptimal TMP195

concentration, insufficient

incubation time, or poor

primary cell health.[8]

Conduct a time-course

experiment (e.g., 24, 48, 72

hours) and a dose-response

experiment (e.g., 10 nM to 10

µM) to determine optimal

conditions. Always ensure high

cell viability before starting an

experiment.[8]

Lack of anti-tumor effect in an

in vivo study.

The anti-tumor effects of

TMP195 are often dependent

on a functional immune

system.[6]

Ensure you are not using an

immunocompromised animal

model if you intend to study

the immunomodulatory effects

of TMP195. Verify your dosage

and administration route are

consistent with published

studies (typically 50 mg/kg,

i.p.).[6][9]
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Quantitative Data
Table 1: Inhibitory Activity of TMP195 against HDAC Isoforms

HDAC Isoform K_i_ (nM) IC_50_ (nM)

HDAC4 59 111

HDAC5 60 106

HDAC7 26 46

HDAC9 15 9

Data sourced from multiple

references.[2][3]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay Cell Type
TMP195
Concentration
Range

Incubation Time

Macrophage

Polarization (M1)
Murine BMDMs 5 µM - 60 µM 2 - 8 hours

Monocyte

Differentiation
Human Monocytes 300 nM 5 days

Signaling Pathway

Analysis
Murine BMDMs 40 µM 2 hours

Cytokine/Chemokine

Secretion

Murine BMDMs /

Human Monocytes

20 µM - 60 µM / 300

nM
8 hours / 5 days

These are starting

points and may

require optimization.

[2]
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Experimental Protocols
Protocol 1: In Vitro Macrophage-Mediated Cytotoxicity
Assay
This assay assesses the ability of TMP195-treated macrophages to kill cancer cells.

Materials:

Murine bone marrow-derived macrophages (BMDMs)

Cancer cell line of interest (e.g., MC38 colorectal cancer cells)

Complete RPMI-1640 medium

TMP195

Lipopolysaccharide (LPS)

Fluorescent dye for labeling cancer cells (e.g., Calcein-AM)

96-well plate

Plate reader

Procedure:

Macrophage Preparation: Seed BMDMs in a 96-well plate and allow them to adhere

overnight.

TMP195 Treatment: Treat BMDMs with the desired concentration of TMP195 (e.g., 20 µM)

and LPS (100 ng/mL) for 24 hours to induce M1 polarization. Include a vehicle control

(DMSO).

Cancer Cell Labeling: Label the cancer cells with Calcein-AM according to the

manufacturer's protocol.
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Co-culture: Add the labeled cancer cells to the wells containing the treated macrophages at a

specific effector-to-target ratio (e.g., 10:1).

Incubation: Incubate the co-culture for 4-6 hours.

Measurement: Measure the fluorescence released into the supernatant, which corresponds

to the lysis of cancer cells.

Data Analysis: Calculate the percentage of specific cytotoxicity relative to control wells.

Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the activation of MAPK and NF-κB pathways in macrophages.

Materials:

Murine BMDMs

TMP195

LPS

Lysis buffer

Primary antibodies (phospho-p38, phospho-JNK, phospho-NF-κB p65)

Secondary antibodies

Western blot equipment and reagents

Procedure:

Cell Treatment: Treat BMDMs with TMP195 (e.g., 40 µM) for 2 hours, followed by stimulation

with LPS (100 ng/mL) for 30 minutes.

Cell Lysis: Lyse the cells and collect the protein extracts.

Protein Quantification: Determine the protein concentration of each sample.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Antibody Incubation: Probe the membrane with primary antibodies overnight, followed by

incubation with HRP-conjugated secondary antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
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Caption: TMP195 signaling pathway in macrophages.
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In Vitro Analysis
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Caption: General experimental workflow for in vitro studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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